(2S)-N-[(2S)-1-[(3aR,6S,6aS)-6-(3,4-difluorophenoxy)-4-methylsulfonyl-2,3,3a,5,6,6a-hexahydropyrrolo[3,2-b]pyrrol-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]-2-(methylamino)propanamide
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Overview
Description
Preparation Methods
The synthesis of Compound 21 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes the use of palladium-catalyzed cross-coupling reactions, which are known for their efficiency in forming carbon-carbon bonds . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Compound 21 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Scientific Research Applications
Compound 21 has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying receptor-ligand interactions.
Biology: Investigated for its role in modulating inflammatory responses and neuroprotection.
Medicine: Explored as a potential therapeutic agent for conditions such as traumatic brain injury and stroke.
Industry: Utilized in the development of new pharmacological agents targeting the angiotensin type 2 receptor.
Mechanism of Action
Compound 21 exerts its effects by binding to the angiotensin type 2 receptor, which leads to a cascade of molecular events. This binding promotes vasodilation, reduces inflammation, and provides neuroprotection. The molecular targets involved include endothelial nitric oxide synthase and various inflammatory markers such as interleukin-10 and tumor necrosis factor-alpha .
Comparison with Similar Compounds
Compound 21 is unique due to its high specificity and efficacy as an angiotensin type 2 receptor agonist. Similar compounds include:
Compound 19: Another angiotensin receptor agonist with similar anti-inflammatory properties.
Compound 22: Known for its neuroprotective effects but with a different receptor target. The uniqueness of Compound 21 lies in its dual role in both neuroprotection and anti-inflammatory responses, making it a promising candidate for therapeutic applications.
Properties
Molecular Formula |
C23H34F2N4O5S |
---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[(3aR,6S,6aS)-6-(3,4-difluorophenoxy)-4-methylsulfonyl-2,3,3a,5,6,6a-hexahydropyrrolo[3,2-b]pyrrol-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]-2-(methylamino)propanamide |
InChI |
InChI=1S/C23H34F2N4O5S/c1-13(26-5)21(30)27-20(23(2,3)4)22(31)28-10-9-17-19(28)18(12-29(17)35(6,32)33)34-14-7-8-15(24)16(25)11-14/h7-8,11,13,17-20,26H,9-10,12H2,1-6H3,(H,27,30)/t13-,17+,18-,19-,20+/m0/s1 |
InChI Key |
JFUYRIMMOJAVPX-FOGBYNIYSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](C(=O)N1CC[C@@H]2[C@H]1[C@H](CN2S(=O)(=O)C)OC3=CC(=C(C=C3)F)F)C(C)(C)C)NC |
Canonical SMILES |
CC(C(=O)NC(C(=O)N1CCC2C1C(CN2S(=O)(=O)C)OC3=CC(=C(C=C3)F)F)C(C)(C)C)NC |
Origin of Product |
United States |
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